2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide
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Description
2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide, also known as BTEC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that belongs to the oxazole class of compounds and has a molecular weight of 342.4 g/mol.
Scientific Research Applications
- Thiophene derivatives have been investigated for their anti-inflammatory effects. The compound’s structural features may contribute to modulating inflammatory pathways, making it a potential candidate for drug development in conditions involving inflammation .
Anti-Inflammatory Properties
Additionally, commercially available drugs like Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain the thiophene nucleus . These applications highlight the compound’s versatility and potential impact across various therapeutic areas. If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
2-benzamido-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(12-5-2-1-3-6-12)20-17-19-14(11-23-17)16(22)18-9-8-13-7-4-10-24-13/h1-7,10-11H,8-9H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNYQVAYGKXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide |
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